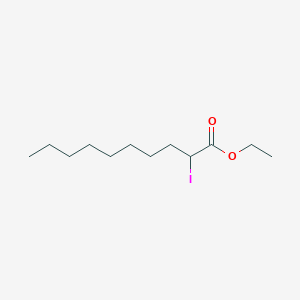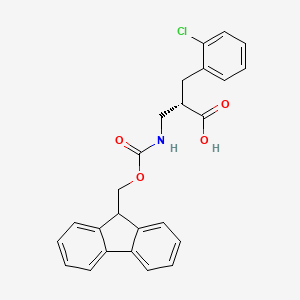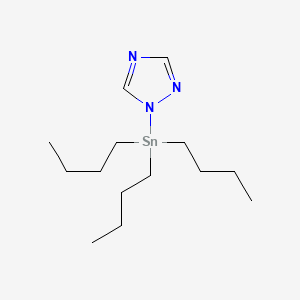
1-(Tributylstannyl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,4-Triazole,1-(tributylstannyl)- is a derivative of 1H-1,2,4-triazole, a heterocyclic compound containing three nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-1,2,4-Triazole,1-(tributylstannyl)- can be synthesized through several methods. One common approach involves the reaction of 1H-1,2,4-triazole with tributyltin chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: While specific industrial production methods for 1H-1,2,4-triazole,1-(tributylstannyl)- are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1H-1,2,4-Triazole,1-(tributylstannyl)- undergoes various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The triazole ring can participate in redox reactions, altering its electronic properties and reactivity.
Coupling Reactions: The compound can engage in cross-coupling reactions, such as Stille coupling, to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Substitution: Nucleophiles like halides or alkoxides in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of ligands like triphenylphosphine.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, Stille coupling with aryl halides yields biaryl compounds, while oxidation can produce triazole N-oxides .
Scientific Research Applications
1H-1,2,4-Triazole,1-(tributylstannyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocycles and natural product analogs.
Mechanism of Action
The mechanism of action of 1H-1,2,4-triazole,1-(tributylstannyl)- varies based on its application:
Comparison with Similar Compounds
1H-1,2,4-Triazole: The parent compound, lacking the tributylstannyl group, is less reactive but widely used in medicinal chemistry.
1H-1,2,3-Triazole: Another triazole isomer with different electronic properties and reactivity.
Tributyltin Compounds: Other organotin compounds with varying applications in organic synthesis and industry.
Uniqueness: 1H-1,2,4-Triazole,1-(tributylstannyl)- stands out due to the combination of the triazole ring’s versatility and the tributylstannyl group’s reactivity. This unique structure allows for diverse chemical transformations and applications in various fields .
Properties
CAS No. |
37006-52-3 |
|---|---|
Molecular Formula |
C14H29N3Sn |
Molecular Weight |
358.11 g/mol |
IUPAC Name |
tributyl(1,2,4-triazol-1-yl)stannane |
InChI |
InChI=1S/3C4H9.C2H2N3.Sn/c3*1-3-4-2;1-3-2-5-4-1;/h3*1,3-4H2,2H3;1-2H;/q;;;-1;+1 |
InChI Key |
DGYNCAVWPOMYSI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)N1C=NC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2,2-Dimethyl-3-phenyl-propylidene)amino]-2,4-dinitro-aniline](/img/structure/B13993331.png)
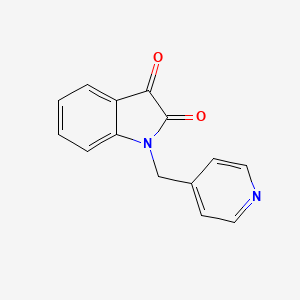
![2-Amino-5-[(3,4-dichlorophenyl)amino]-6-hydroxypyrimidin-4(3h)-one](/img/structure/B13993338.png)

![Oxiranecarboxylic acid, 2-[5-(4-acetylphenoxy)pentyl]-, ethyl ester](/img/structure/B13993346.png)
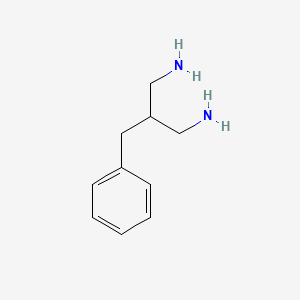
![N-(4-bromophenyl)-4-[2-[(4-bromophenyl)carbamoylamino]ethyl]piperazine-1-carboxamide](/img/structure/B13993364.png)
![7-[2-(4-fluorophenyl)ethoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B13993370.png)
![1-[(3-Bromopropyl)oxy]-3-ethylbenzene](/img/structure/B13993372.png)
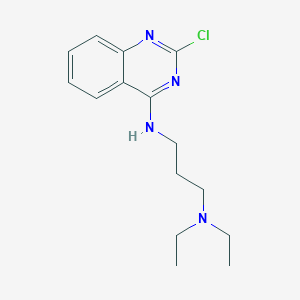
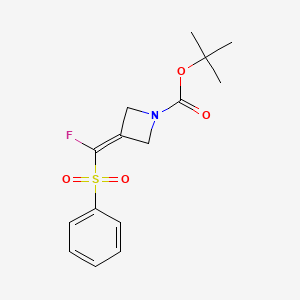
![Diethyl 2-[[4-[(5,7-diacetamidopyrido[3,4-b]pyrazin-3-yl)methyl-methylamino]benzoyl]amino]pentanedioate](/img/structure/B13993391.png)
